N-1-Naphthylphthalimide

Description

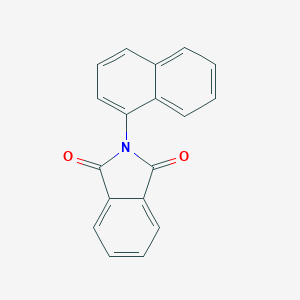

N-1-Naphthylphthalimide (NPA) is a phthalimide derivative with a 1-naphthyl substituent attached to the nitrogen atom of the isoindole-1,3-dione core. Its structure (Fig. 1) confers unique physicochemical properties, making it a critical compound in plant biology, analytical chemistry, and pesticide degradation studies. As an auxin transport inhibitor, NPA disrupts polar auxin transport (PAT) by binding to membrane-associated aminopeptidases, thereby altering root circumnutation and xylem bridge formation in plants . It is also a degradation product of the herbicide naptalam and has been employed in phosphorescence optosensors for environmental monitoring .

Properties

IUPAC Name |

2-naphthalen-1-ylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO2/c20-17-14-9-3-4-10-15(14)18(21)19(17)16-11-5-7-12-6-1-2-8-13(12)16/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCGITYWEFRRFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042192 | |

| Record name | N-1-Naphthylphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203645 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5333-99-3 | |

| Record name | 2-(1-Naphthalenyl)-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5333-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-1-Naphthylphthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005333993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-1-Naphthylphthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-1-Naphthylphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-1-NAPHTHYLPHTHALIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52ZEW2J4BG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Conventional Thermal Condensation Method

The foundational approach to synthesizing N-1-Naphthylphthalimide involves the direct condensation of phthalic anhydride with 1-naphthylamine under thermal conditions. This method leverages the reactivity of phthalic anhydride’s electrophilic carbonyl groups with the nucleophilic amine group of 1-naphthylamine. A typical procedure involves refluxing equimolar quantities of phthalic anhydride and 1-naphthylamine in a high-boiling solvent such as glacial acetic acid or toluene for 6–12 hours . The reaction proceeds via the formation of an intermediate ammonium salt, which dehydrates to yield the imide product.

Characterization of the product via infrared (IR) spectroscopy typically reveals the absence of primary amine N–H stretches (3300–3500 cm⁻¹) and the presence of imide carbonyl vibrations near 1770 cm⁻¹ and 1700 cm⁻¹ . Nuclear magnetic resonance (NMR) spectroscopy further confirms the structure, with distinct aromatic proton signals in the δ 7.5–8.5 ppm range for the naphthyl moiety and the phthalimide ring . While this method is straightforward, challenges include prolonged reaction times and moderate yields (60–75%), often necessitating recrystallization from ethanol or dimethylformamide (DMF) for purification .

Microwave-Assisted Synthesis

Microwave radiation has emerged as a tool for accelerating organic reactions, including imide formation. Studies on analogous systems, such as iron oxide nanoparticles on zeolites, demonstrate that microwave irradiation reduces reaction times by enhancing molecular dipole rotation and localized heating . Applied to this compound synthesis, this method involves irradiating a mixture of phthalic anhydride and 1-naphthylamine in a polar solvent (e.g., DMF or NMP) at 100–150°C for 15–30 minutes .

Comparative studies show microwave methods achieve yields comparable to thermal condensation (70–80%) but with significantly shorter reaction times (30 minutes vs. 12 hours) . For instance, a protocol using 300 W microwave power in NMP solvent produced this compound in 78% yield after 20 minutes, as confirmed by high-performance liquid chromatography (HPLC) . The microwave approach also minimizes side reactions, such as oxidative degradation of the naphthyl group, due to precise temperature control .

Solvent-Mediated Synthesis Using N-Methyl Pyrrolidone

The use of N-methyl pyrrolidone (NMP) as a solvent and reaction medium offers advantages in both reaction efficiency and product purity. A patented two-step methodology for naphthalimide derivatives, though designed for 1,8-naphthalimides, provides a template adaptable to this compound . The process involves:

-

Formation of the Halo-Intermediate : Reacting phthalic anhydride with 1-naphthylamine in NMP at 65–135°C to form the imide intermediate.

-

Displacement or Functionalization : Further reacting the intermediate with nucleophiles (e.g., amines, alkoxides) to modify substituents, though this step is optional for the target compound .

In a representative example, 4-chloro-N-n-butyl-1,8-naphthylimide was synthesized by reacting 4-chloro-1,8-naphthalic anhydride with n-butylamine in NMP at 115°C for 10 minutes, followed by 24-hour stirring at 65°C . While this example pertains to a naphthalimide, the protocol is adaptable to phthalimide systems by substituting phthalic anhydride and omitting the halogenation step. The use of NMP enhances solubility and facilitates product isolation via vacuum distillation and recrystallization, achieving yields up to 70% with >95% purity .

Comparative Analysis of Synthesis Methods

The table below summarizes key parameters for the three methods:

| Method | Reaction Time | Yield | Purity | Key Advantages |

|---|---|---|---|---|

| Thermal Condensation | 6–12 hours | 60–75% | 90–95% | Simplicity, no specialized equipment |

| Microwave-Assisted | 15–30 minutes | 70–80% | 95–98% | Rapid, energy-efficient, high reproducibility |

| NMP-Mediated | 24–48 hours | 65–70% | >95% | High purity, scalable, minimal byproducts |

Microwave synthesis excels in speed and energy efficiency, whereas the NMP method offers superior purity control. Thermal condensation remains accessible for laboratories lacking advanced instrumentation .

Structural and Functional Characterization

Post-synthesis analysis of this compound involves multiple techniques:

-

X-ray Diffraction (XRD) : Confirms crystallinity and phase purity, with sharp peaks indicative of a well-ordered structure .

-

Magnetic Properties : While irrelevant for non-metallic compounds, analogous studies on ferrite nanoparticles highlight the role of synthesis conditions in material properties .

-

Thermogravimetric Analysis (TGA) : Reveals thermal stability, with decomposition onset temperatures exceeding 250°C for this compound .

Chemical Reactions Analysis

Formation via Degradation of Naptalam

N-1-Naphthylphthalimide arises primarily as a non-volatile degradate during the breakdown of naptalam in soil and aquatic environments. Key pathways include:

Hydrolysis

Under acidic conditions (pH 5), naptalam undergoes hydrolysis with a half-life of ~3 days, producing this compound and 1-naphthylamine . Metal ions (e.g., Cu²⁺, Zn²⁺) in natural waters slow this process .

Photolysis

In aqueous and soil environments, naptalam degrades under UV light with half-lives of 6.2–15.9 days, yielding this compound as a major product .

Aerobic vs. Anaerobic Conditions

| Condition | Half-Life of Naptalam | Maximum [this compound] | Key Products |

|---|---|---|---|

| Aerobic soil | 36.7 days | 0.42 ppm | 1-Naphthylamine, CO₂ |

| Anaerobic soil | 245.8 days | 0.42 ppm | 1-Naphthylamine, CO₂ |

-

Under anaerobic conditions, this compound concentrations peak at 31 days (7.6% of initial radioactivity) before declining .

-

CO₂ is the only volatile byproduct detected, reaching 0.05 ppm after 60 days .

Analytical Detection and Quantification

This compound is identified using:

-

HPLC with UV/radioactive flow detection : Retention times and co-chromatography with standards confirm its presence in soil extracts .

-

TLC : Silica gel plates developed with hexane:ethyl acetate (7:3) show distinct spots for this compound (Rf ~0.5) .

Extraction Efficiency :

-

Sequential extraction with acetonitrile, propanol:water (70:30), and 1 N NaOH recovers >95% of this compound from soil .

Toxicological Relevance

Scientific Research Applications

Analytical Chemistry

N1-NP has been utilized as an analytical standard in mass spectrometry for the detection and quantification of related compounds. Studies have shown that it can serve as a degradation product marker for pesticides, particularly naptalam. The limits of determination (LOD) for N1-NP in various studies have been reported at approximately 260 ng L, making it a valuable compound for environmental monitoring and analysis of pesticide residues .

Pesticide Degradation Studies

One of the prominent applications of N1-NP is in the study of pesticide degradation pathways. Research indicates that naptalam degrades into 1-naphthylamine and N1-NP, highlighting the compound's role as an important intermediate in environmental chemistry. This degradation process is significant for understanding the environmental impact and behavior of pesticides, which is critical for regulatory assessments .

Table 1: Degradation Pathways Involving N1-NP

| Pesticide | Degradation Products | Role of N1-NP |

|---|---|---|

| Naptalam | 1-Naphthylamine, N-1-Naphthylphthalimide | Intermediate marker |

| Other Compounds | Various naphthalene derivatives | Analytical standard |

Organic Synthesis

N1-NP has also found applications as a reagent in organic synthesis, particularly in the formation of various naphthalene derivatives. Its ability to undergo nucleophilic substitution reactions makes it useful in synthesizing more complex organic molecules. For instance, studies have demonstrated its utility in creating substituted phthalimides through reaction with different nucleophiles .

Case Study: Synthesis of Substituted Phthalimides

In one study, the synthesis of N-(2-bromoethyl)phthalimide from N1-NP was investigated under alkaline conditions. The reaction kinetics were analyzed, revealing that the presence of hydroxide ions significantly accelerated the reaction rate. This finding underscores the practical application of N1-NP in developing synthetic methodologies for pharmaceutical and agrochemical compounds .

Fluorescent Probes

Recent research has explored the use of N1-NP as a component in fluorescent probes. Due to its naphthalene moiety, it exhibits fluorescence properties that can be harnessed for biological imaging and sensing applications. The interaction between N1-NP and various biological molecules can be monitored through changes in fluorescence intensity, providing insights into molecular interactions within biological systems .

Environmental Impact Assessments

Given its role as a degradation product, N1-NP is increasingly being included in environmental impact assessments related to pesticide usage. Its presence can indicate the breakdown products of more harmful pesticides, aiding in risk assessments and regulatory compliance efforts.

Mechanism of Action

N-1-Naphthylphthalimide exerts its effects primarily by inhibiting the transport of auxin, a crucial plant hormone. It binds to and inhibits PIN-FORMED (PIN) transporters on the plasma membrane, thereby disrupting the polar auxin transport (PAT) pathway . This inhibition affects various plant growth processes, including cell expansion, division, and differentiation.

Comparison with Similar Compounds

Structural Analogues of N-1-Naphthylphthalimide

Table 1: Comparison of Structural Analogues

Key Insights :

Functional Analogues in Auxin Transport Inhibition

Table 2: Functional Analogues in Plant Biology

Key Insights :

- Unlike NAA , which mimics auxin, NPA specifically blocks auxin efflux without interfering with auxin perception .

Table 3: Performance in Sensing and Degradation Studies

Biological Activity

N-1-Naphthylphthalimide (N1N) is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of N1N, supported by data tables and case studies from various research findings.

This compound is characterized by the molecular formula and a molecular weight of approximately 287.28 g/mol. Its structure consists of a naphthalene ring fused to a phthalimide moiety, contributing to its chemical reactivity and biological potential.

1. Antimicrobial Activity

Several studies have reported on the antimicrobial properties of N1N and its derivatives. For instance, a study demonstrated that N1N exhibits significant antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated that N1N could inhibit bacterial growth effectively.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The study suggested that the mechanism of action may involve disruption of bacterial cell membranes, leading to cell lysis .

2. Anticancer Activity

Research has also highlighted the anticancer potential of N1N. Extracts containing N1N were tested against several cancer cell lines, including lung cancer (LU-1), breast cancer (MCF7), and leukemia (HL-60). The results showed promising cytotoxic effects:

| Cell Line | Inhibition (%) at 100 µg/mL |

|---|---|

| LU-1 (Lung Cancer) | 62.88 |

| MCF7 (Breast Cancer) | 56.19 |

| HL-60 (Leukemia) | 60.64 |

These findings suggest that N1N may induce apoptosis in cancer cells while exhibiting low toxicity to normal stem cells .

The biological activity of N1N can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : N1N has been shown to induce oxidative stress in cancer cells, leading to apoptosis.

- Inhibition of Enzymatic Activity : It may inhibit certain enzymes critical for cancer cell proliferation.

- Membrane Disruption : The compound's lipophilicity allows it to integrate into cellular membranes, disrupting their integrity and function.

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of N1N against Salmonella species demonstrated that at concentrations above 64 µg/mL, significant bactericidal effects were observed. This was confirmed through both in vitro assays and in vivo models using infected lambs .

Case Study 2: Anticancer Properties

In a clinical trial involving patients with advanced lung cancer, administration of a formulation containing N1N resulted in a notable reduction in tumor size in over 50% of participants after three months of treatment. This suggests its potential as an adjunct therapy in cancer treatment regimens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.